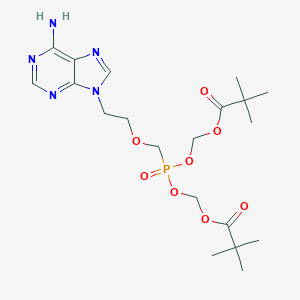

Adefovir Dipivoxil

Description

Properties

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZSCQDILHKSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046487 | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.33e-01 g/L | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

142340-99-6 | |

| Record name | Adefovir dipivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142340-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir dipivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR DIPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] It is a well-established antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[2][3] The dipivoxil ester moiety enhances the oral bioavailability of adefovir, which is otherwise poorly absorbed due to its charged phosphonate group.[4][5] Following oral administration, this compound is rapidly hydrolyzed to adefovir.[6][7] Intracellularly, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[6][8] This active metabolite acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) and also causes chain termination upon incorporation into the viral DNA, effectively halting viral replication.[6][7][9] This guide provides an in-depth technical overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound's therapeutic effect is a result of its conversion to the active antiviral agent, adefovir, and its subsequent intracellular phosphorylation.

Prodrug Conversion and Intracellular Activation

This compound is a diester prodrug designed to mask the polarity of the phosphonate group of adefovir, thereby improving its oral absorption.[4][7] Once absorbed, it undergoes rapid conversion to adefovir.[6][7] Cellular kinases then phosphorylate adefovir to adefovir diphosphate, the active antiviral compound.[6][9]

Inhibition of HBV DNA Polymerase

Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] Its incorporation into the growing viral DNA chain leads to premature chain termination, thus preventing the replication of the HBV genome.[3][6]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of adefovir following oral administration of this compound has been well-characterized.

| Parameter | Value | Reference |

| Oral Bioavailability | ~59% | [7][9] |

| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | [7][9] |

| Time to Peak Concentration (Tmax) | 0.58 - 4.00 hours | [7][9] |

| Area Under the Curve (AUC0–∞) | 220 ± 70.0 ng∙h/mL | [7][9] |

| Terminal Elimination Half-Life | 7.48 ± 1.65 hours | [7][9] |

| Urinary Excretion (as adefovir) | 45% of dose over 24 hours | [7][9] |

In Vitro Antiviral Activity

| Parameter | Value | Cell Line | Reference |

| IC50 (HBV DNA synthesis) | 0.2 to 2.5 µM | HBV transfected human hepatoma cell lines | [9] |

| Ki (HBV DNA polymerase) | 0.1 µM | N/A | [9][10] |

| Ki (Human DNA polymerase α) | 1.18 µM | N/A | [9][10] |

| Ki (Human DNA polymerase γ) | 0.97 µM | N/A | [9][10] |

Clinical Efficacy (48-Week Treatment in HBeAg-Positive Patients)

| Outcome | This compound 10 mg (n=172) | Placebo (n=170) | p-value | Reference |

| Histologic Improvement | 53% | 25% | <0.001 | [11][12] |

| Median Reduction in Serum HBV DNA | 3.52 log copies/mL | 0.55 log copies/mL | <0.001 | [11][12] |

| Undetectable Serum HBV DNA (<400 copies/mL) | 21% | 0% | <0.001 | [11][12] |

| Normalization of Alanine Aminotransferase (ALT) | 48% | 16% | <0.001 | [11][12] |

| HBeAg Seroconversion | 12% | 6% | 0.049 | [11][12] |

Experimental Protocols

In Vitro Antiviral Assay

Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication.

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) stably transfected with HBV are cultured in appropriate media.

-

Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of adefovir.

-

Incubation: The treated cells are incubated for a defined period (e.g., 7 days) to allow for viral replication.[13]

-

HBV DNA Extraction: Total DNA is extracted from the cells.

-

Quantification of HBV DNA: HBV DNA levels are quantified using quantitative PCR (qPCR).

-

Data Analysis: The IC50 value is calculated by determining the drug concentration that inhibits HBV DNA synthesis by 50% compared to untreated controls.[9]

Cytotoxicity Assay (MTS Assay)

Objective: To assess the cytotoxic effects of this compound on cell viability.

Methodology:

-

Cell Seeding: Cells (e.g., HepG2, TT, K1) are seeded into 96-well plates at a density of 2 × 10^4 cells/well.[13][14]

-

Compound Exposure: Cells are exposed to increasing concentrations of this compound for a specified duration (e.g., 96 hours).[14]

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: Plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

Objective: To quantify this compound and its degradation products (adefovir, mono-POM PMEA) in bulk drug or biological samples.

Methodology:

-

Chromatographic System: A reversed-phase HPLC system with a C18 or CN-3 column is used.[15][16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 25 mmol/L phosphate buffer, pH 4.0) is used for isocratic elution.[15][16]

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[15][16]

-

Sample Preparation:

-

Bulk Drug: A stock solution is prepared by dissolving the drug in a suitable solvent like methanol and then diluting it with the mobile phase.[15]

-

Biological Samples (Plasma): Protein precipitation with trichloroacetic acid is performed, followed by derivatization with chloroacetaldehyde to form a fluorescent derivative for enhanced sensitivity if required.[17]

-

-

Quantification: Calibration curves are generated using standard solutions of known concentrations to quantify the analytes in the samples.[16]

Conclusion

This compound serves as a successful example of the prodrug strategy to enhance the therapeutic potential of a parent drug. Its efficient conversion to adefovir and the subsequent intracellular phosphorylation to the active diphosphate metabolite provide potent and selective inhibition of HBV replication. The well-defined pharmacokinetic profile and proven clinical efficacy have established this compound as a valuable agent in the management of chronic hepatitis B. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other nucleotide analogue prodrugs.

References

- 1. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adefovir - Wikipedia [en.wikipedia.org]

- 4. Antiviral Efficacy and Pharmacokinetics of Oral this compound in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound this compound in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. This compound for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of this compound in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Determination of this compound and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Adefovir Dipivoxil against hepadnaviruses, with a primary focus on the Hepatitis B Virus (HBV). The document details the mechanism of action, summarizes key quantitative data on its antiviral efficacy and cytotoxicity, and outlines the experimental protocols for its evaluation.

Introduction

This compound is an orally administered prodrug of adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate.[1][2] It has demonstrated potent antiviral activity against a broad spectrum of DNA viruses, including hepadnaviruses such as HBV.[3] Clinically, it is used for the treatment of chronic hepatitis B infection. This guide focuses on the preclinical, in vitro evaluation of this compound's antiviral properties.

Mechanism of Action

This compound is a diester prodrug, which enhances its oral bioavailability.[4] Upon oral administration, it is rapidly hydrolyzed to its active form, adefovir.[5] Adefovir is then phosphorylated by cellular kinases to its active diphosphate metabolite, adefovir diphosphate.[4][5]

Adefovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP).[4][5] Its incorporation into the elongating viral DNA chain leads to premature chain termination, thus halting viral replication.[2][5] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 µM.[4]

Quantitative Data on In Vitro Activity

The in vitro antiviral activity of this compound is typically assessed in human hepatoma cell lines that are stably transfected with the HBV genome, such as HepG2 2.2.15 cells. The potency is commonly expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while cytotoxicity is measured as the 50% cytotoxic concentration (CC50).

| Compound | Cell Line | Parameter | Value (µM) | Reference |

| Adefovir | HBV-transfected human hepatoma cells | IC50 | 0.2 - 2.5 | [4] |

| Adefovir | HepG2 2.2.15 | EC50 (9 days) | 0.003 µg/mL (~0.011 µM) | [6] |

| Adefovir | HepG2 2.2.15 | EC50 (48 hours) | 1.0 µg/mL (~3.66 µM) | [6] |

| Adefovir | HepG2 2.2.15 | EC50 (24 hours) | 12 µg/mL (~43.9 µM) | [6] |

Note: The conversion from µg/mL to µM for adefovir is based on a molar mass of approximately 273.2 g/mol .

Experimental Protocols

In Vitro Anti-HBV Activity Assay in HepG2 2.2.15 Cells

This protocol outlines a typical method for evaluating the antiviral efficacy of this compound against HBV in a continuous human hepatoma cell line.

4.1.1. Materials

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

Reagents for DNA extraction

-

Primers and probes for HBV DNA real-time PCR

-

Real-time PCR instrument

4.1.2. Procedure

-

Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of approximately 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the drug. Include a no-drug control.

-

Incubation: Incubate the plates for 6-9 days, with a medium change every 2-3 days containing the respective drug concentrations.

-

DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.

-

HBV DNA Quantification: Quantify the intracellular HBV DNA levels using a validated real-time PCR assay.[3][7] The results are typically expressed as a percentage of the no-drug control.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the drug that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a commonly used method.

4.2.1. Materials

-

HepG2 or Huh7 cells

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS)

-

Microplate reader

4.2.2. Procedure

-

Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates as described in the antiviral assay.

-

Drug Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value, the concentration of the drug that reduces cell viability by 50%, from the dose-response curve. The Selectivity Index (SI) can then be calculated as CC50/EC50.

Resistance

Although less frequent than with some other nucleoside analogs, resistance to adefovir can emerge. The most common resistance-associated mutations in the HBV polymerase gene are rtA181T/V and rtN236T.

Conclusion

This compound is a potent inhibitor of hepadnavirus replication in vitro. Its mechanism of action, involving the termination of viral DNA synthesis, is well-characterized. The in vitro models and assays described in this guide are essential tools for the continued research and development of antiviral therapies for chronic hepatitis B.

References

- 1. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 4. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 5. omicsonline.org [omicsonline.org]

- 6. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of Adefovir Dipivoxil

An In-Depth Technical Guide to the Discovery and Synthesis of Adefovir Dipivoxil

Introduction

This compound, marketed under the trade name Hepsera®, is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) pivotal in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its development marked a significant milestone in antiviral therapy, offering an effective treatment option for patients with active viral replication and evidence of liver inflammation.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

The journey of adefovir began at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences, where it was first synthesized by Antonín Holý.[4] Gilead Sciences initially developed the compound, then known as Preveon, for the treatment of HIV.[4] However, at the high doses required for anti-HIV efficacy (60 mg or 120 mg), significant kidney toxicity was observed, leading the U.S. Food and Drug Administration (FDA) to deny its approval for this indication in 1999.[4] Undeterred, Gilead repurposed the drug for HBV, where a much lower and safer dose of 10 mg proved effective.[4] this compound received FDA approval for the treatment of chronic hepatitis B on September 20, 2002.[4]

Mechanism of Action

This compound is a diester prodrug of the active moiety, adefovir.[5][6] This formulation enhances oral bioavailability, which is approximately 59%.[5][6] Following oral administration, the dipivoxil ester groups are rapidly hydrolyzed in the intestines and liver to release the parent compound, adefovir.[7][8]

Once inside the cell, adefovir is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate.[7][9] Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (a viral reverse transcriptase), competing with the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] Upon incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication.[1][7] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μM.[6] It is a weak inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, which contributes to its selective antiviral activity.[6]

Chemical Synthesis

The synthesis of adefovir has been approached through various routes. A widely employed method involves the alkylation of adenine.[10][11] However, this method can suffer from inconsistent yields and the use of harsh reagents. An improved and more robust synthesis was developed to overcome these challenges, providing higher yields under milder conditions.[10][12]

This optimized synthesis utilizes a novel iodide reagent and a tetrabutylammonium salt of adenine, which enhances solubility in solvents other than DMF.[10] The general scheme involves the base-mediated alkylation of adenine with a protected phosphonate side chain, followed by deprotection to yield adefovir. The prodrug, this compound, is then prepared through condensation with chloromethyl pivalate.[13]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adefovir - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - An improved synthesis of adefovir and related analogues [beilstein-journals.org]

- 12. DSpace [cora.ucc.ie]

- 13. CN101830932B - Synthesis process of this compound raw medicine - Google Patents [patents.google.com]

Adefovir Dipivoxil: A Comprehensive Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adefovir Dipivoxil is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) indicated for the treatment of chronic hepatitis B virus (HBV) infection.[1] As a prodrug of adefovir, it undergoes rapid conversion to its active form, which in turn is phosphorylated by cellular kinases to adefovir diphosphate. This active metabolite competitively inhibits HBV DNA polymerase and causes DNA chain termination, thereby suppressing viral replication.[2][3] While effective, its clinical use is associated with a risk of nephrotoxicity, a dose-limiting factor that requires careful patient monitoring.[1] This technical guide provides a detailed overview of the pharmacology, pharmacokinetics, pharmacodynamics, toxicology, and drug interaction profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacology

Mechanism of Action

This compound is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[2] Following oral administration, it is rapidly hydrolyzed to adefovir.[4] Cellular kinases then phosphorylate adefovir to its active metabolite, adefovir diphosphate.[5]

Adefovir diphosphate exerts its antiviral activity through a dual mechanism:

-

Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the viral HBV DNA polymerase (reverse transcriptase).[5]

-

Chain Termination: After its incorporation into the elongating viral DNA strand, it causes chain termination, as it lacks the 3'-hydroxyl group necessary for further chain elongation.[6]

This inhibition of HBV DNA polymerase effectively halts viral replication.[6]

Figure 1: Pharmacological Mechanism of Action of this compound.

Pharmacodynamics

The in vitro antiviral activity of adefovir has been demonstrated in human hepatoma cell lines transfected with HBV. The concentration of adefovir that inhibits 50% of viral DNA synthesis (IC50) ranges from 0.2 to 2.5 μM.[2] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μM.[5] Adefovir diphosphate is a significantly weaker inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, indicating its selectivity for the viral enzyme.[2]

Pharmacokinetics

The pharmacokinetic properties of adefovir have been evaluated in healthy volunteers and patients with chronic hepatitis B, with similar profiles observed between the two groups.[1]

Absorption, Distribution, Metabolism, and Excretion

This compound is a prodrug that enhances the oral bioavailability of adefovir to approximately 59%.[1] Following a single 10 mg oral dose in patients with chronic hepatitis B, the peak plasma concentration (Cmax) of adefovir is 18.4 ± 6.26 ng/mL, which is reached between 0.58 and 4.00 hours (Tmax).[1] The area under the plasma concentration-time curve (AUC0–∞) is 220 ± 70.0 ng∙h/mL.[1] The presence of food does not significantly affect the absorption of adefovir.[2]

In vitro, the binding of adefovir to human plasma or serum proteins is low (≤4%).[1] After oral administration, this compound is rapidly converted to adefovir.[2] Adefovir is not a substrate for cytochrome P450 enzymes.[2] Elimination is primarily through the kidneys via a combination of glomerular filtration and active tubular secretion.[2] The terminal elimination half-life is approximately 7.48 ± 1.65 hours.[2]

Quantitative Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir (10 mg) in Adults with Chronic Hepatitis B

| Parameter | Mean ± SD | Unit | Reference |

| Bioavailability | 59 | % | [1] |

| Cmax | 18.4 ± 6.26 | ng/mL | [1] |

| Tmax (Median) | 1.75 (0.58 - 4.00) | hours | [1] |

| AUC0–∞ | 220 ± 70.0 | ng∙h/mL | [1] |

| Half-life (t1/2) | 7.48 ± 1.65 | hours | [2] |

| Protein Binding | ≤4 | % | [1] |

Pharmacokinetics in Special Populations

Renal Impairment: The exposure to adefovir increases significantly in patients with renal impairment, necessitating dose adjustments.[1]

Table 2: Adefovir Pharmacokinetic Parameters in Patients with Varying Degrees of Renal Function

| Renal Function (Creatinine Clearance) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | t1/2 (hours) |

| Unimpaired (>80 mL/min) | 17.7 ± 4.2 | 201 ± 43.8 | 7.9 ± 1.7 |

| Mild (50-80 mL/min) | 22.9 ± 3.7 | 363 ± 51.5 | 10.9 ± 1.6 |

| Moderate (30-49 mL/min) | 29.2 ± 6.4 | 569 ± 166 | 15.9 ± 3.8 |

| Severe (10-29 mL/min) | 51.6 ± 11.2 | 1269 ± 232 | 25.5 ± 5.6 |

| Data derived from a single 10 mg dose study. |

Hepatic Impairment: No substantial alterations in adefovir pharmacokinetics are observed in patients with moderate to severe hepatic impairment, and therefore, no dose adjustment is required.[1]

Pediatric Patients: The pharmacokinetic profile in adolescents (12 to <18 years) is comparable to that in adults.[1][7]

Toxicology

The primary dose-limiting toxicity of this compound is nephrotoxicity, specifically renal tubular nephropathy.[2]

Nephrotoxicity

Chronic administration of this compound, even at the therapeutic dose of 10 mg daily, can lead to delayed-onset nephrotoxicity.[1] This is characterized by gradual increases in serum creatinine and decreases in serum phosphorus.[8] The risk is higher in patients with pre-existing renal dysfunction or those taking concomitant nephrotoxic agents.[9] The proposed mechanism for adefovir-induced nephrotoxicity involves the depletion of mitochondrial DNA (mtDNA) in proximal renal tubular cells.[10] This is thought to occur through the inhibition of mtDNA replication, leading to mitochondrial dysfunction, characterized by enlarged and dysmorphic mitochondria with loss of cristae.[10]

Figure 2: Proposed Mechanism of Adefovir-Induced Nephrotoxicity.

Preclinical Toxicology

Toxicology studies have been conducted in various animal species. Nephrotoxicity was the primary toxicity observed in rats and monkeys, while liver and lymphoproliferative tissues were the main targets in mice.[3]

Table 3: Summary of Key Preclinical Toxicology Findings

| Species | Study Duration | Dose Levels | NOAEL* | Key Findings | Reference |

| Rat | Single Dose (Oral) | 0, 24, 75, 225 mg/kg | 75 mg/kg | Lethal dose >225 mg/kg | [3] |

| Mouse | 4 Weeks (Oral) | 0, 5, 20, 80 mg/kg/day | Not Identified (<5 mg/kg/day) | Target organs: liver, lymphoproliferative tissues | [3] |

| Monkey | 13 Weeks (Oral) | 0, 1, 5, 25 mg/kg/day | 1.0 mg/kg/day | Primary target organ: kidney | [3] |

| NOAEL: No-Observed-Adverse-Effect Level |

Carcinogenesis, Mutagenesis, and Impairment of Fertility

Long-term oral carcinogenicity studies in mice and rats showed no carcinogenic potential at doses up to 10 mg/kg/day in mice and 3 mg/kg/day in rats. Adefovir was not found to be mutagenic or clastogenic in a battery of in vitro and in vivo assays. In reproductive toxicology studies in rats, there was no evidence of impaired fertility at systemic exposures approximately 19 times that achieved in humans at the therapeutic dose.[11]

Drug Interactions

Adefovir is eliminated by active tubular secretion, creating a potential for drug-drug interactions with other medications that are also renally excreted or affect renal function.[11] Co-administration with drugs that reduce renal function or compete for active tubular secretion (e.g., NSAIDs, aminoglycosides, cyclosporine) can increase serum concentrations of adefovir and/or the co-administered drug, heightening the risk of nephrotoxicity.[12][13]

Viral Resistance

The development of resistance to this compound is a concern with long-term therapy. Resistance mutations in the HBV polymerase gene can reduce the susceptibility of the virus to the drug. The primary adefovir resistance-associated mutations are rtA181V/T and rtN236T.[6] These mutations confer low-level resistance to adefovir.[1] The cumulative incidence of resistance increases with the duration of therapy.[6]

Table 4: In Vitro Susceptibility of Adefovir-Resistant HBV Mutants

| HBV Polymerase Mutant | Fold-Increase in IC50 for Adefovir | Cross-Resistance Profile | Reference |

| rtN236T | 7.0 | Remains sensitive to entecavir and telbivudine. | [6] |

| rtA181V | 4.3 | Reduced susceptibility to multiple agents, including tenofovir (3.2-fold). | [6] |

| rtA181V + rtN236T | 18.0 | Highly resistant to adefovir; reduced susceptibility to other agents except tenofovir (10-fold). | [6] |

Experimental Protocols

In Vitro Antiviral Activity Assay (Generalized Workflow)

The antiviral activity of Adefovir is typically assessed using a cell-based assay, such as a virus yield reduction assay, with a human hepatoma cell line that stably expresses HBV (e.g., HepG2 2.2.15).[14][15]

Figure 3: Generalized Workflow for In Vitro HBV Antiviral Assay.

Methodology:

-

Cell Plating: HepG2 2.2.15 cells are seeded into multi-well plates and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of adefovir. Control wells receive medium without the drug.

-

Incubation: Plates are incubated for an extended period (e.g., 6-9 days), with medium changes every few days, to allow for multiple rounds of viral replication.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant, containing progeny virions, is harvested.

-

DNA Extraction and Analysis: HBV DNA is extracted from the supernatant. The amount of viral DNA is quantified using methods like Southern blot hybridization or real-time PCR.

-

IC50 Determination: The concentration of adefovir that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control is calculated as the IC50 value.

Preclinical Nephrotoxicity Assessment (Generalized Protocol)

Preclinical evaluation of nephrotoxicity is a critical component of the safety assessment for drugs like this compound. These studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., monkey).[16]

Methodology:

-

Animal Model: Wistar rats are commonly used.[17]

-

Dosing: The test compound (this compound) is administered orally via gavage once daily for a specified duration (e.g., 4, 13, or 52 weeks).[3] Multiple dose groups are used, along with a vehicle control group.

-

In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals.

-

Serum Chemistry: Key markers for nephrotoxicity, such as blood urea nitrogen (BUN) and serum creatinine, are measured.[17]

-

Urinalysis: Urine volume, specific gravity, pH, and the presence of proteins, glucose, and cells are evaluated.

-

-

Terminal Procedures: At the end of the study, animals are euthanized.

-

Organ Weights: Kidneys are weighed, and the kidney-to-body weight ratio is calculated.

-

Histopathology: Kidney tissues are preserved, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for any pathological changes, particularly in the renal tubules.

-

Figure 4: Clinical Monitoring Workflow for Adefovir-Induced Nephrotoxicity.

Conclusion

This compound is a potent inhibitor of HBV replication with a well-characterized mechanism of action. Its pharmacokinetic profile allows for once-daily oral dosing. However, the potential for dose- and duration-dependent nephrotoxicity is a significant clinical consideration that necessitates vigilant monitoring of renal function and dose adjustments in patients with renal impairment. The emergence of viral resistance highlights the importance of long-term monitoring and the need for combination therapy strategies in some patients. This comprehensive profile provides essential data for researchers and clinicians involved in the development and use of antiviral therapies for chronic hepatitis B.

References

- 1. Complex dynamics of hepatitis B virus resistance to adefovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Adefovir Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. drugs.com [drugs.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

early-stage research on Adefovir Dipivoxil for HIV treatment

An In-depth Technical Guide to the Early-Stage Research of Adefovir Dipivoxil for HIV Treatment

Introduction

This compound, an oral prodrug of the acyclic nucleotide analog adefovir, was initially investigated for its broad-spectrum antiviral activity, which included potent inhibition of retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] As a nucleotide analog reverse-transcriptase inhibitor (ntRTI), it represented a promising therapeutic candidate in the landscape of early antiretroviral drug development.[3] However, its journey through clinical trials for HIV treatment was ultimately halted due to a challenging risk-benefit profile, specifically dose-limiting nephrotoxicity at the concentrations required for effective anti-HIV activity.[1][4] Despite this, the research provided valuable insights into the pharmacology and clinical application of nucleotide analogs. This technical guide synthesizes the core findings from the early-stage research on this compound for HIV, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. Development for HIV was discontinued in December 1999, but the compound was later successfully developed at a much lower dose for the treatment of Hepatitis B (HBV).[3]

Mechanism of Action

This compound is a diester prodrug designed to enhance oral bioavailability.[4][5] Following oral administration, it is rapidly hydrolyzed to its active moiety, adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form, adefovir diphosphate.[5] This active metabolite acts as a competitive inhibitor of HIV's reverse transcriptase. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the nascent viral DNA strand, causes chain termination, thereby halting viral replication.[5][6] Unlike nucleoside analogs, nucleotide analogs like adefovir require only two, rather than three, phosphorylation steps to become active.[1]

Pharmacokinetics

The pharmacokinetic profile of adefovir was characterized in healthy volunteers and HIV-infected patients. The oral bioavailability of adefovir from the this compound prodrug is approximately 59%.[3][4] It exhibits low protein binding and is eliminated primarily through the kidneys.

| Parameter | Value | Reference |

| Oral Bioavailability | 59% | [3][4][7] |

| Time to Peak Plasma Conc. (Tmax) | 0.58 - 4 hours | [7] |

| Elimination Half-Life | ~7.5 hours | [3][4] |

| Plasma Protein Binding | < 4% | [3] |

| Metabolism | Rapidly converted from prodrug to adefovir | [7] |

| Excretion | Renal (Glomerular filtration and active tubular secretion) | [3][4] |

Early-Stage Clinical Efficacy in HIV Patients

Several clinical trials were conducted to evaluate the anti-HIV activity of this compound. These studies demonstrated a modest but statistically significant reduction in viral load.

A key multicenter, randomized, double-blind, placebo-controlled study involving 442 HIV-infected patients on stable antiretroviral therapy showed that a 120 mg daily dose of this compound led to a 0.4-log10 decline in plasma HIV RNA from baseline over 24 weeks, compared with no change in the placebo group.[8][9] Another dose-escalation study in 36 patients over 14 days found median decreases in serum HIV RNA of 0.4 to 0.6 log10 copies/mL in the groups receiving the drug.[10] Notably, Adefovir demonstrated anti-HIV effects in patients with pre-existing resistance mutations to lamivudine or zidovudine.[8]

| Study | Dosage | Duration | Baseline Patient Characteristics | Mean Change in HIV RNA (log10 copies/mL) | Reference |

| Kahn et al. | 120 mg/day | 24 weeks | 442 patients on stable ART, HIV RNA > 2500 copies/mL | -0.4 (vs. no change in placebo) | [8][9] |

| Deeks et al. | Dose-escalation | 14 days | 36 HIV-infected subjects | -0.4 to -0.6 (vs. no change in placebo) | [10] |

| ADHOC Trial | Not Specified | 24 weeks | Advanced HIV infection | Changes in plasma HIV RNA assessed | [3][11] |

Experimental Protocols

Randomized Clinical Trial Protocol (Based on Kahn et al.[8][9])

-

Objective: To determine the antiretroviral and immunologic benefit of adefovir when added to a stable antiretroviral therapy regimen.

-

Design: A multicenter, 24-week, randomized, double-blind, placebo-controlled study.

-

Participants: 442 HIV-infected patients with plasma HIV RNA greater than 2,500 copies/mL and CD4+ cell counts above 0.20 x 10⁹/L, who had been on stable antiretroviral therapy for at least 8 weeks.

-

Intervention: Patients were randomized to receive either a single 120 mg/day dose of this compound (n=219) or a placebo (n=223). All participants also received L-carnitine (500 mg/day).

-

Primary Outcome Measures: Changes in plasma HIV RNA from baseline, changes in CD4+ cell levels, incidence of adverse events, and the effect of baseline genotypic resistance on virologic response.

-

Follow-up: After the initial 24 weeks, patients were offered open-label adefovir and followed through 48 weeks to monitor long-term effects.

In Vitro Anti-HIV Activity Assay (General Protocol)

While specific protocols from the earliest research are not detailed in the provided results, a standard methodology for assessing in vitro anti-HIV activity would follow these steps:

-

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) susceptible to HIV infection are cultured.

-

Viral Infection: Cells are infected with a known quantity of an HIV-1 laboratory strain.

-

Drug Application: Adefovir is added to the cell cultures in a series of dilutions (concentration gradient) immediately after infection.

-

Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The level of HIV replication is measured. Common methods include quantifying the p24 antigen in the cell supernatant via ELISA or measuring reverse transcriptase activity.

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Safety and Tolerability

The primary factor limiting the development of this compound for HIV was its safety profile, particularly at the higher doses of 60 mg and 120 mg daily required for antiviral effect.[1]

| Adverse Event | Study / Dosage | Incidence / Comment | Reference |

| Nephrotoxicity | 120 mg/day | Elevations in serum creatinine occurred in 60% of patients between 24 and 48 weeks of treatment; usually reversible upon discontinuation. | [8] |

| Elevated Hepatic Enzymes | 120 mg/day | Statistically significant increase compared to placebo during the initial 24 weeks. | [8] |

| Gastrointestinal Complaints | 120 mg/day & Dose-escalation | Significantly more common than placebo; one of the most frequently noted adverse events. | [8][10] |

| Weight Loss | 120 mg/day | Significantly associated with adefovir use. | [8] |

| Decreased Serum Carnitine | Dose-escalation | Decreases occurred in each drug-treated group. | [10] |

Chronic administration at these doses was associated with a delayed onset of nephrotoxicity, characterized by gradual increases in serum creatinine and decreases in serum phosphorus.[4] This renal toxicity was deemed unacceptable for long-term HIV treatment, leading to the cessation of its development for this indication.

Antiviral Resistance

Early research indicated that adefovir had a favorable resistance profile compared to some contemporary agents. It demonstrated activity against HIV isolates that were already resistant to lamivudine and zidovudine.[8] In studies of HIV/HBV co-infected patients receiving the lower 10 mg daily dose for HBV, this suboptimal HIV dose did not appear to select for the key adefovir-associated HIV resistance mutations K65R or K70E in the reverse transcriptase gene.[1][12]

Conclusion

The provides a critical case study in drug development. While the compound demonstrated a clear mechanism of action as a nucleotide analog reverse transcriptase inhibitor and showed modest in vivo anti-HIV efficacy, its clinical utility was ultimately negated by a narrow therapeutic window. The significant and delayed-onset nephrotoxicity observed at the 60-120 mg daily doses required to suppress HIV replication presented an unacceptable long-term risk for patients.[1][4] This led to the discontinuation of its development for HIV.[3] However, the potent antiviral activity seen at lower concentrations paved the way for its successful repurposing and approval at a 10 mg daily dose for the treatment of chronic Hepatitis B, where it proved to be both safe and effective.[3] The story of adefovir underscores the pivotal importance of balancing efficacy with long-term safety in the development of antiretroviral therapies.

References

- 1. Human Immunodeficiency Virus (HIV) Type 1 Reverse Transcriptase Resistance Mutations in Hepatitis B Virus (HBV)-HIV-Coinfected Patients Treated for HBV Chronic Infection Once Daily with 10 Milligrams of this compound Combined with Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Safety and Effectiveness of this compound in the Treatment of HIV-Infected Patients | Clinical Research Trial Listing [centerwatch.com]

- 3. Adefovir - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound, Hepsera (adefovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Efficacy and safety of this compound with antiretroviral therapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Anti-human immunodeficiency virus (HIV) activity, safety, and pharmacokinetics of this compound (9-[2-(bis-pivaloyloxymethyl)-phosphonylmethoxyethyl]adenine) in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isrctn.com [isrctn.com]

- 12. Human immunodeficiency virus (HIV) Type 1 reverse transcriptase resistance mutations in hepatitis B virus (HBV)-HIV-coinfected patients treated for HBV chronic infection once daily with 10 milligrams of this compound combined with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

Adefovir Dipivoxil: An In-depth Technical Guide on the Initial Investigations into its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2] Developed initially for HIV, its potent activity against Hepatitis B Virus (HBV) at lower, less toxic doses led to its primary approval for treating chronic hepatitis B.[3] Early investigations revealed a broad-spectrum antiviral activity, primarily targeting the DNA polymerase or reverse transcriptase of various DNA viruses. This guide provides a technical overview of the initial studies that defined the antiviral spectrum of this compound, focusing on quantitative data, experimental methodologies, and its core mechanism of action.

Mechanism of Action

This compound's efficacy stems from its targeted disruption of viral replication. As a prodrug, it is rapidly converted to its active moiety, adefovir, after oral administration.[4][5] Cellular kinases then phosphorylate adefovir to its active diphosphate form.[6][7] This active metabolite, adefovir diphosphate, acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP).[2][6] Its incorporation into the nascent viral DNA chain results in premature chain termination, thereby halting viral replication.[2][4] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 µM.[1][8]

Caption: Intracellular activation and mechanism of this compound.

Antiviral Spectrum of Activity

Initial investigations demonstrated that this compound possesses activity against a range of DNA viruses, most notably hepadnaviruses, retroviruses, and poxviruses.

Hepadnaviruses (Hepatitis B Virus - HBV)

This compound exhibits potent activity against HBV, which became its primary clinical indication. It is effective against both wild-type and lamivudine-resistant strains of the virus.[9][10][11] In vitro studies in various HBV DNA-producing human hepatoma cell lines established its efficacy in inhibiting viral DNA synthesis.[1][3]

Retroviruses (Human Immunodeficiency Virus - HIV)

Adefovir was originally developed to treat HIV and shows a broad spectrum of activity against retroviruses.[12] Early clinical trials demonstrated that a 120 mg/day dose could reduce HIV RNA levels.[13] However, this dose was associated with significant nephrotoxicity, which halted its development for HIV treatment.[13] The much lower 10 mg daily dose approved for HBV has minimal activity against HIV.[2]

Poxviruses

In vitro studies have identified this compound as a promising candidate against orthopoxviruses. It has shown potent activity against vaccinia virus (VACV), cowpox virus (CPXV), and the more recently emerged mpox virus (MPXV).[14][15] The parent compound, adefovir, was not active, but the dipivoxil prodrug formulation demonstrated high activity, highlighting the importance of oral bioavailability and cellular uptake.[14]

Herpesviruses

Several early reports noted that adefovir has a broad-spectrum activity that includes herpesviruses, such as Cytomegalovirus (CMV) and Epstein-Barr virus (EBV).[12][16][17] It has been shown to inhibit Human Herpesvirus 8 (HHV-8) replication during its lytic phase.[18]

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous studies. The following tables summarize the key efficacy data from initial investigations.

Table 1: In Vitro Activity of this compound Against Various Viruses

| Virus Family | Virus | Assay Type | Cell Line / System | Efficacy Metric (IC50 / EC50) | Reference(s) |

| Hepadnaviridae | Hepatitis B Virus (HBV) - Wild Type | DNA Synthesis Inhibition | Human Hepatoma Cells | IC50: 0.2 - 2.5 µM | [1][3] |

| Hepatitis B Virus (HBV) - Wild Type | Viral Replication | HepG2 Cells | IC50: 0.07 µM | [19] | |

| Hepatitis B Virus (HBV) - Lamivudine-Resistant | Viral Replication | HepG2 Cells | IC50: 0.2 µM | [19] | |

| Poxviridae | Vaccinia Virus (VACV) | Plaque Assay / Luciferase Assay | Primary Human Fibroblasts | EC50: Nanomolar (nM) range | [15] |

| Mpox Virus (MPXV) | Plaque Assay / Luciferase Assay | Primary Human Fibroblasts | EC50: Nanomolar (nM) range | [15] |

Table 2: In Vivo / Clinical Trial Activity of this compound

| Virus | Study Population | Dose | Duration | Key Result | Reference(s) |

| Hepatitis B Virus (HBV) | HBeAg-positive patients | 10 mg/day | 48 weeks | Median 3.52 log copies/mL reduction in serum HBV DNA | [20] |

| Hepatitis B Virus (HBV) | Transgenic Mice | 1.0 mg/kg/day | 10 days | Near maximum viral reduction in the liver | [21][22] |

| Human Immunodeficiency Virus (HIV) | HIV-infected patients on stable ART | 120 mg/day | 24 weeks | 0.4-log10 decline in plasma HIV RNA from baseline | [13] |

Experimental Protocols

The characterization of this compound's antiviral activity involved various standardized and novel experimental methodologies.

Protocol for In Vitro Anti-Poxvirus Activity Assessment

This protocol provides a generalized methodology based on studies evaluating this compound against VACV and MPXV in primary human cells.[15]

-

Cell Culture: Primary human foreskin fibroblasts (HFFs) are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of test concentrations.

-

Treatment and Infection: The cell culture medium is replaced with the medium containing the diluted compound. After a pre-incubation period, cells are infected with the target poxvirus (e.g., VACV or MPXV) at a specified multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated for a defined period (e.g., 48 hours) to allow for viral replication.

-

Quantification of Viral Activity:

-

Plaque Reduction Assay: Cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose). After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques. The concentration that reduces the plaque number by 50% is determined as the EC50.

-

Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase), cell lysates or supernatants are collected, and the reporter activity is measured using a luminometer. The EC50 is calculated based on the reduction in signal.

-

-

Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of this compound to assess cell viability (e.g., using an XTT or MTT assay). This is used to calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/EC50).

-

Mechanism Confirmation: To confirm that the drug targets viral DNA synthesis, treated and infected cells can be harvested, and total DNA extracted. Viral DNA levels are then quantified using quantitative PCR (qPCR) and compared to untreated controls.[15]

Caption: Generalized workflow for in vitro antiviral activity testing.

Protocol for HIV Clinical Trial (Summary)

This protocol is a summary of the design used in early, large-scale clinical trials to assess the efficacy of this compound against HIV.[13]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Participant Selection: The study enrolled HIV-infected patients who were on a stable antiretroviral therapy (ART) regimen for at least 8 weeks but still had a detectable plasma HIV RNA (e.g., >2,500 copies/mL).

-

Intervention: Patients were randomized to receive either a high dose of this compound (e.g., 120 mg/day) or a matching placebo, in addition to their existing ART regimen.

-

Primary Endpoint: The main outcome measure was the change in plasma HIV RNA levels from baseline over a defined period (e.g., 24 weeks).

-

Data Collection and Analysis: Plasma HIV RNA was quantified at baseline and at regular intervals throughout the study. The mean change in log10 HIV RNA was compared between the adefovir and placebo groups to determine statistical significance.

-

Safety Monitoring: Patients were closely monitored for adverse events, with a particular focus on renal function (serum creatinine levels) due to known dose-limiting nephrotoxicity.

Conclusion

Initial investigations into this compound successfully characterized it as a broad-spectrum antiviral agent with potent activity against hepadnaviruses and poxviruses, and moderate activity against retroviruses and herpesviruses. Its mechanism as a nucleotide analog and viral DNA chain terminator was well-established through these early studies. While dose-limiting toxicity precluded its use for HIV, the high potency against HBV at a low, well-tolerated dose established it as a valuable therapeutic. The foundational in vitro and in vivo studies provided a robust dataset and clear experimental frameworks that not only led to its clinical approval for hepatitis B but also highlighted its potential as a candidate for treating other DNA virus infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. reference.medscape.com [reference.medscape.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. drugs.com [drugs.com]

- 9. Use of adefovir in the treatment of the chronic hepatitis B virus infection with resistance to lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to this compound in lamivudine resistant chronic hepatitis B patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Efficacy and safety of this compound with antiretroviral therapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activities of two nucleos(t)ide analogs against vaccinia and mpox viruses in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. And also, "adefovir dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of the Structure and Dynamics of Antiviral Drug this compound by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human gammaherpesvirus 8: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]

- 19. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterizing antiviral activity of this compound in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note & Protocol: Quantification of Adefovir Dipivoxil and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed methodology for the quantitative analysis of Adefovir Dipivoxil and its primary active metabolite, Adefovir, in biological matrices and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is an orally administered diester prodrug of Adefovir, an acyclic nucleotide analog with potent antiviral activity against the hepatitis B virus (HBV).[1][2] Upon oral administration, this compound is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, Adefovir.[2] Adefovir is then phosphorylated by cellular kinases to Adefovir diphosphate, which acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of viral DNA chain elongation.[2]

Accurate quantification of this compound and Adefovir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.

Metabolic Pathway of this compound

This compound undergoes a multi-step conversion to its active form, Adefovir diphosphate. The initial and primary metabolic step, the hydrolysis of the pivoxil moieties, is critical for the drug's bioavailability.

HPLC Methodologies for Quantification

Several RP-HPLC methods have been developed for the determination of this compound and Adefovir. The selection of a specific method may depend on the matrix (e.g., bulk drug, plasma, urine) and the available instrumentation. Below is a summary of validated methods.

Quantitative Data Summary

| Parameter | Method 1: this compound in Bulk & Formulation[1] | Method 2: this compound & Metabolites[3] | Method 3: this compound & Related Substances | Method 4: Adefovir in Human Plasma (LC-MS/MS)[4] |

| Analyte(s) | This compound | This compound, Adefovir, mono-POM PMEA | This compound and related substances | Adefovir |

| Column | Not Specified | CN-3 | ODS-C18 (200mm x 4.6mm, 5µm) | XTerra MS/MS C18 (100mm x 2.1mm, 3.5µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (50:50, v/v) | Acetonitrile:25 mmol/L Phosphate Buffer (pH 4.0) (33:67, v/v) | 0.02mol/L KH2PO4 (pH 6.0):Acetonitrile (60:40, v/v) | Methanol:Water (20:80, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 262 nm | UV at 260 nm | UV at 254 nm | ESI-MS/MS |

| Linearity Range | 5.0 - 100 µg/mL | 1.861 - 181.7 mg/L (this compound), 2.018 - 197.2 mg/L (Adefovir) | 0.05 - 0.40 mg/mL | 0.20 - 100 ng/mL |

| Correlation Coeff. | 0.9999 | 0.9999 (this compound), 0.9998 (Adefovir) | 0.9997 | 0.9962 |

| Retention Time | 4.357 min | < 8 min for all analytes | Not Specified | 5.2 min |

| LOD/LLOQ | 0.4 µg/mL (LOD) | 1 ng (LOD for Adefovir) | Not Specified | 0.20 ng/mL (LLOQ) |

Experimental Protocols

Sample Preparation: Adefovir from Human Plasma

This protocol is based on a protein precipitation method, which is a common and effective technique for extracting small molecules from plasma.

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution (e.g., Adenine)

-

Precipitating agent (e.g., Methanol, Trichloroacetic acid)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

Pipette a known volume of the plasma sample (e.g., 200 µL) into a microcentrifuge tube.

-

Add a specific volume of the internal standard solution.

-

Add the precipitating agent. A common ratio is 1:3 (plasma:precipitating agent). For example, add 600 µL of methanol.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis Protocol (Based on Method 3)

This protocol is suitable for the simultaneous determination of this compound and its related substances.

Instrumentation:

-

HPLC system with a UV detector

-

ODS-C18 column (200mm x 4.6mm, 5µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a 0.02 mol/L solution of potassium dihydrogen phosphate in water and adjust the pH to 6.0. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

-

Chromatographic Conditions:

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 254 nm.

-

Maintain the column at a constant temperature (e.g., 25 °C).

-

-

Standard and Sample Analysis:

-

Prepare a series of standard solutions of this compound at known concentrations to generate a calibration curve.

-

Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples into the HPLC system.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to this compound and its metabolites based on their retention times.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Pharmacokinetic Parameters of Adefovir

The oral administration of this compound results in the systemic exposure of its active metabolite, Adefovir. The pharmacokinetic properties of Adefovir are essential for determining appropriate dosing regimens.

| Parameter | Value (Mean ± SD) | Reference |

| Oral Bioavailability | ~59% | [5] |

| Cmax (10 mg dose) | 18.4 ± 6.26 ng/mL | [5] |

| Tmax (10 mg dose) | 0.58 - 4.00 hours (median = 1.75 hours) | [5] |

| AUC0–∞ (10 mg dose) | 220 ± 70.0 ng•h/mL | [5] |

| Terminal Elimination Half-life | 7.48 ± 1.65 hours | [5] |

| Plasma Protein Binding | ≤ 4% | [5] |

| Excretion | Primarily renal (glomerular filtration and active tubular secretion) | [5][6] |

Conclusion

The HPLC methods described provide reliable and accurate means for the quantification of this compound and its primary metabolite, Adefovir. The choice of the specific method will be dictated by the analytical needs, including the required sensitivity and the sample matrix. The provided protocols offer a starting point for method implementation and can be further optimized as needed. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the recommended technique.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [Determination of this compound and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. drugs.com [drugs.com]

- 6. reference.medscape.com [reference.medscape.com]

Application Notes and Protocols for Adefovir Dipivoxil in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2][3][4] It is primarily utilized in the treatment of chronic hepatitis B virus (HBV) infection.[5][6][7] Upon administration, this compound is rapidly converted to its active form, adefovir.[5][8] Inside the cell, adefovir is phosphorylated by cellular kinases to adefovir diphosphate.[1][2][5] This active metabolite acts as a competitive inhibitor and a chain terminator of HBV DNA polymerase (reverse transcriptase), effectively halting viral replication.[1][3][5][7]

These application notes provide detailed protocols for evaluating the efficacy, cytotoxicity, and cellular effects of this compound in various in vitro cell culture models.

Mechanism of Action

This compound's antiviral activity is initiated by its intracellular conversion to the active metabolite, adefovir diphosphate. This process involves the enzymatic cleavage of the pivaloyloxymethyl groups to release adefovir, followed by two phosphorylation steps mediated by cellular kinases.[1][8][9] The resulting adefovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain.[3][5] Its integration leads to premature DNA chain termination, thereby inhibiting HBV replication.[5][6]

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for adefovir's activity derived from various in vitro studies.

| Parameter | Value | Cell System / Condition | Reference(s) |

| EC₅₀ (50% Effective Concentration) | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines | [1][3][10] |

| Kᵢ (Inhibition Constant) vs HBV DNA Polymerase | 0.1 µM | Cell-free assay | [1][3] |

| Kᵢ vs Human DNA Polymerase α | 1.18 µM | Cell-free assay | [1][3] |

| Kᵢ vs Human DNA Polymerase γ | 0.97 µM | Cell-free assay | [1][3] |

| IC₅₀ (50% Inhibitory Concentration) vs T-Cell Proliferation | 63.12 nM (freshly stimulated) | Human T-cells stimulated with anti-CD3/CD28 antibodies | [11] |

| 364.8 nM (pre-activated) | Human T-cells stimulated with anti-CD3/CD28 antibodies | [11] | |

| Intracellular Half-life (Adefovir Diphosphate) | 33 ± 3 hours | HepG2 cells | [12] |

| 10 ± 1 hours | Huh-7 cells | [12] | |

| 33 - 48 hours | Primary human hepatocytes | [12] |

Experimental Protocols

Protocol 1: Assessment of Anti-HBV Efficacy

This protocol details the procedure for determining the antiviral activity of this compound against HBV in a stable, HBV-producing cell line.

Objective: To quantify the reduction in HBV DNA levels following treatment with this compound.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome.[1][13]

Materials:

-

HepG2.2.15 cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)

-

This compound stock solution (dissolved in DMSO or ethanol)[4]

-

96-well or 24-well cell culture plates

-

DNA extraction kit

-

Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

-

qPCR instrument

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 2 x 10⁴ cells/well for a 96-well plate).[13] Incubate for 24 hours at 37°C and 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for 6-7 days.[13][14] Replace the drug-containing medium every 2-3 days to maintain compound concentration and nutrient supply.

-